molecular formula C20H16N2O2S B2751830 3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-78-2

3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2751830
CAS No.: 899984-78-2
M. Wt: 348.42
InChI Key: ZAPRQINYUUNAMD-UHFFFAOYSA-N
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Description

3-(5-(Thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, a fused multi-cyclic system that is isosteric with other pharmacologically active scaffolds . The presence of both a thiophene moiety and a phenolic group in the structure contributes to its unique electronic properties and potential for diverse biological interactions. Compounds featuring the thiophene ring, an isostere of benzene, are prevalent in FDA-approved therapeutics for conditions such as osteoporosis, anxiety, and convulsions, highlighting the therapeutic relevance of this functional group . The pyrazole core is a well-documented privileged structure in medicinal chemistry, known to be associated with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects . As part of a collection of rare and unique chemicals for early discovery research, this compound serves as a valuable building block for the synthesis of novel derivatives or as a tool compound for probing biological targets. Researchers can explore its potential as a precursor in multi-component reactions to construct more complex molecular entities . This product is provided for non-human research purposes and is not intended for diagnostic or therapeutic applications. Analytical data for this specific compound may be limited, and researchers are responsible for confirming its identity and purity upon receipt. All sales are final.

Properties

IUPAC Name

3-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-15-5-3-4-13(10-15)17-11-18-16-6-1-2-7-19(16)24-20(22(18)21-17)14-8-9-25-12-14/h1-10,12,18,20,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRQINYUUNAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS Number: 899984-78-2) is a complex organic compound characterized by its unique structural features, including a thiophene ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N2O2SC_{20}H_{16}N_{2}O_{2}S with a molecular weight of 348.4 g/mol. Its structural complexity enhances its potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
CAS Number899984-78-2

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazine have shown promising results against various cancer cell lines.

  • In vitro Studies : A study evaluating the anticancer activity of structurally related compounds reported IC50 values ranging from 0.2 to 1.7 µM against human cancer cell lines such as MCF-7 and A549. These values suggest that compounds similar to this compound could possess comparable or superior efficacy in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar frameworks have demonstrated activity against a range of bacterial strains.

  • Bacterial Inhibition : A related study showed that certain pyrazolo derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL . This suggests that the target compound may also exhibit similar antibacterial properties.

Study on Anticancer Efficacy

A comprehensive evaluation of novel pyrazolopyrimidine derivatives highlighted the importance of substituents on the pyrazole ring in enhancing anticancer activity. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . This underscores the potential of this compound in cancer therapy.

Study on Antimicrobial Properties

Research conducted on benzothiazole derivatives indicated that structural variations significantly affect antimicrobial activity. The presence of thiophene rings was correlated with enhanced inhibitory action against Gram-positive and Gram-negative bacteria . Such findings are critical for understanding the biological activity of thiophene-containing compounds.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that similar compounds may exert their effects through:

  • Inhibition of Enzymatic Pathways : Compounds targeting key enzymes involved in cell proliferation or survival pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Anticancer Properties : Several studies highlight the anticancer potential of pyrazolo derivatives. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For instance, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells (MCF-7), indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : Compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies reported significant reductions in pro-inflammatory cytokines upon treatment with these compounds.

Material Science

Given its heterocyclic nature and stability, the compound may find applications in the development of advanced materials:

  • Organic Electronics : The electronic properties of thiophene-containing compounds make them suitable for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials used in various industrial applications.

Antimicrobial Screening

A study evaluated a series of pyrazolo derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to our target showed MICs ranging from 8 to 32 µg/mL .

Anticancer Activity

In comparative studies of various pyrazolo compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent.

Anti-inflammatory Evaluation

A recent study assessed the anti-inflammatory effects of several derivatives in a carrageenan-induced paw edema model in rats. Results indicated that certain compounds reduced edema significantly compared to control groups.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl group undergoes typical nucleophilic substitution reactions under alkaline conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Acetic anhydride, pyridine, 80°CAcetylated phenolic derivative78–85%
Etherification Methyl iodide, K₂CO₃, DMF, refluxMethyl ether derivative65–72%

These reactions are critical for modifying solubility and bioavailability in medicinal chemistry applications. The acetylated derivative exhibits improved metabolic stability compared to the parent compound.

Oxidation-Reduction Reactions

The thiophene ring and pyrazolo-oxazine core participate in redox transformations:

Thiophene Oxidation

Oxidizing AgentConditionsProductNotes
mCPBADichloromethane, 0°C → RTThiophene S-oxide derivativeEpimerization observed
H₂O₂, FeCl₃Acetic acid, 50°CSulfone derivativeLow yield (35–40%)

The S-oxide derivative shows enhanced hydrogen-bonding capacity, influencing its receptor-binding affinity .

Pyrazolo-Oxazine Reduction

Catalytic hydrogenation (H₂, Pd/C, ethanol) selectively reduces the 5,10b-dihydro moiety to a fully saturated decahydro structure, altering conformational flexibility.

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileConditionsProductStereochemistry
Maleic anhydrideToluene, 110°C, 24hEndo-adductPredominant
TetracyanoethyleneDichloromethane, RTExo-adductMinor pathway

These reactions expand the compound’s utility in synthesizing polycyclic architectures for materials science .

Coupling Reactions

The thiophene and phenolic groups enable cross-coupling under transition-metal catalysis:

Reaction TypeCatalyst/BaseSubstrateYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEAryl boronic acids60–75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Amines55–68%

These methods facilitate the introduction of diverse substituents for structure-activity relationship (SAR) studies .

Acid-Base Reactions

The phenolic proton (pKa ≈ 9.8) undergoes deprotonation in basic media, forming a resonance-stabilized phenoxide ion. This property is exploited in:

  • Chelation with metal ions (e.g., Fe³⁺, Cu²⁺) to form colored complexes (λmax = 420–450 nm).

  • pH-sensitive solubility : Insoluble in neutral aqueous solutions but dissolves in alkaline buffers (pH > 10).

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces thiophene ring cleavage, generating reactive intermediates that dimerize or react with nucleophiles (e.g., water, amines).

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing:

  • Primary products : CO₂, SO₂ (identified via GC-MS).

  • Char residue : 12–15% at 600°C.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

  • Thiophene vs. 5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,3]benzoxazine (): Ethoxy groups improve solubility but reduce hydrogen-bonding capacity compared to the phenolic hydroxyl in the target compound.

Physicochemical Properties

Property Target Compound 5-(Benzodioxol-5-yl) Analogue 5-(4-Ethoxyphenyl) Analogue
Molecular Weight ~393.4 g/mol (estimated) 455.3 g/mol 402.5 g/mol
LogP (Lipophilicity) ~3.2 (moderate) 4.1 (high) 3.8 (moderate)
Hydrogen Bond Donors 1 (phenolic -OH) 0 0

Bioavailability and Drug-Likeness

  • Lipinski’s Rule Compliance: The target compound (MW ~393, LogP ~3.2) complies with Lipinski’s criteria (MW <500, LogP <5, H-bond donors ≤5, acceptors ≤10) . Chloro-Substituted Analogues (): Chlorine increases molecular weight (~420–450 g/mol) but maintains compliance. Furan-Containing Benzoxazine (): Replacing thiophene with furan reduces LogP (~2.8) but retains compliance.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, coupling agents, and reaction times. For example, chloroform and triethylamine are commonly used as solvents and bases, respectively, to facilitate nucleophilic substitution or cyclization reactions. Acid chlorides or hydrazine hydrate can act as coupling agents for ring closure (e.g., hydrazine hydrate in dioxane for oxazine formation) . Monitoring reaction completion via TLC or HPLC is critical. Post-synthesis, purification via recrystallization (e.g., ethanol-DMF mixtures) ensures product integrity .

Q. How can structural characterization of this compound be performed to confirm its heterocyclic framework?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1^1H NMR for pyrazoline-H protons at δ 5.35 ppm and aromatic protons in thiophene/benzene rings) and mass spectrometry (e.g., HRMS to confirm molecular ion peaks) . X-ray crystallography may resolve complex stereochemistry, particularly for fused bicyclic systems. IR spectroscopy can identify functional groups like phenolic -OH (~3200 cm1^{-1}) and oxazine C-O-C stretches (~1250 cm1^{-1}) .

Q. What solvent systems are effective for recrystallizing polar heterocyclic compounds like this phenol derivative?

  • Methodological Answer : Ethanol-water mixtures or DMF-ethanol (1:1) are preferred for polar heterocycles due to their intermediate polarity. For example, reports recrystallization from DMF-EtOH to remove unreacted hydrazine or acid chloride byproducts .

Advanced Research Questions

Q. How do electronic effects in the thiophene and phenol substituents influence the compound’s tautomeric equilibria or reactivity?

  • Methodological Answer : Thiophene’s electron-rich nature enhances electrophilic substitution at the 3-position, while the phenolic -OH group can participate in keto-enol tautomerism or hydrogen bonding. Computational studies (e.g., DFT) can model charge distribution, and UV-Vis spectroscopy (e.g., λmax shifts) can experimentally validate tautomeric states .

Q. What strategies can resolve contradictions in reaction yields when scaling up the synthesis?

  • Methodological Answer : Inconsistent yields during scale-up often arise from inefficient heat/mass transfer. Use flow chemistry or microwave-assisted synthesis to improve reproducibility. For example, reports 18-hour reaction times under ambient conditions, but microwave irradiation could reduce this to 2–4 hours while maintaining yield . Statistical optimization (e.g., DoE) identifies critical parameters like temperature, stoichiometry, and solvent volume .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential anticonvulsant or antioxidant properties?

  • Methodological Answer : Synthesize analogs with variations in the thiophene (e.g., 2-thienyl vs. 3-thienyl) or phenol substituents (e.g., -OCH3 vs. -NO2). Test in vitro models (e.g., GABA receptor binding for anticonvulsant activity or DPPH scavenging for antioxidant effects). Compare results with reference standards like phenobarbital or ascorbic acid .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use SwissADME or Molinspiration to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like sodium channels or COX-2. MD simulations assess stability in biological membranes .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for pyrazoline-H protons in similar compounds?

  • Methodological Answer : Variations in δ values (e.g., 5.35 ppm in vs. 5.93 ppm in other studies) may arise from solvent effects (CDCl3 vs. DMSO-d6) or substituent electronic effects. Re-run NMR under standardized conditions and compare with literature data for analogous structures .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid for oxidative stability) and negative controls (e.g., PBS buffer without compound). Accelerated stability studies (40°C/75% RH) simulate long-term degradation. LC-MS monitors degradation products, particularly for hydrolytically labile oxazine rings .

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